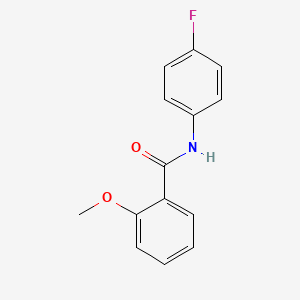

N-(4-fluorophenyl)-2-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-18-13-5-3-2-4-12(13)14(17)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSMOGNYTBLKPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801286524 | |

| Record name | N-(4-Fluorophenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5215-38-3 | |

| Record name | N-(4-Fluorophenyl)-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5215-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluorophenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Fluorophenyl 2 Methoxybenzamide and Its Analogues

Classical Amide Bond Formation Approaches

The traditional synthesis of benzamides, including N-(4-fluorophenyl)-2-methoxybenzamide, has long relied on robust and well-established chemical reactions. These methods typically involve the activation of a carboxylic acid to facilitate the nucleophilic attack by an amine.

Carboxylic Acid Activation Techniques (e.g., Acid Chlorides, Mixed Anhydrides)

One of the most conventional strategies for amide synthesis is the conversion of a carboxylic acid into a more reactive derivative, such as an acid chloride or a mixed anhydride (B1165640).

The acid chloride method involves a two-step process. First, the carboxylic acid, such as 2-methoxybenzoic acid, is activated by reacting it with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). The resulting 2-methoxybenzoyl chloride is a highly reactive electrophile. In the second step, this acid chloride is treated with 4-fluoroaniline (B128567). The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. This can be achieved using an organic base like triethylamine (B128534) in an aprotic solvent or under biphasic Schotten-Baumann conditions with an inorganic base like aqueous sodium hydroxide. mdpi.com This approach is highly effective and widely used due to the high reactivity of the acid chloride intermediate.

The mixed anhydride method offers an alternative activation pathway. In this technique, the carboxylic acid is reacted with an acyl halide or another acid anhydride to form an intermediate "mixed" anhydride. A common approach is the reaction of 2-methoxybenzoic acid with isobutyl chloroformate in the presence of a tertiary amine like N-methylmorpholine at low temperatures. This forms a transient mixed carbonic-carboxylic anhydride, which is then reacted in situ with 4-fluoroaniline to yield the desired amide. Pivalic anhydride is another effective reagent for this purpose, leading to a pivaloyl mixed anhydride that readily acylates the amine. ibs.re.kr A key advantage of this method is that the byproducts are often easily removed.

| Method | Activating Reagent(s) | Key Intermediate | General Conditions | Reference |

|---|---|---|---|---|

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride/(DMF) | Acyl Chloride (e.g., 2-methoxybenzoyl chloride) | Amine, Base (e.g., Triethylamine or NaOH) | mdpi.com |

| Mixed Anhydride | Isobutyl Chloroformate / N-Methylmorpholine | Mixed Carbonic-Carboxylic Anhydride | Low temperature, in situ reaction with amine | rsc.org |

| Mixed Anhydride | Pivalic Anhydride | Pivaloyl Mixed Anhydride | Mild conditions, aqueous workup for byproduct removal | ibs.re.kr |

Direct Amidation and Coupling Reagent-Mediated Syntheses (e.g., HATU, PCl₃)

To circumvent the often harsh conditions required for forming acid chlorides, a vast array of coupling reagents has been developed to facilitate the direct condensation of a carboxylic acid with an amine. These reagents activate the carboxylic acid in situ, forming a highly reactive species that is immediately consumed by the amine.

Prominent among these are carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC). In a typical procedure, 2-methoxybenzoic acid and 4-fluoroaniline would be mixed in a suitable solvent, and DCC would be added. The reaction often includes an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization in chiral substrates. rasayanjournal.co.in The reaction between DCC and the carboxylic acid forms an O-acylisourea intermediate, which is a potent acylating agent. The primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove.

Other classes of highly efficient coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). acs.org These reagents are known for their high reactivity, fast reaction times, and mild conditions, but their cost and the generation of stoichiometric waste products are significant considerations, particularly on an industrial scale. acs.org Phosphorus trichloride (B1173362) (PCl₃) has also been utilized as a dehydrating agent for amidation, though its use is less common than modern coupling reagents due to its hazardous nature.

| Reagent Class | Example(s) | Typical Additive | Key Features | Reference |

|---|---|---|---|---|

| Carbodiimides | DCC, EDC | HOBt, HOPO | Widely used, effective; forms urea (B33335) byproduct | rasayanjournal.co.inacs.org |

| Aminium/Uronium | HATU, TBTU, COMU | None required | Very high efficiency, fast reactions, low racemization | acs.orgvapourtec.com |

| Phosphonium Salts | PyBOP | None required | High reactivity, stable reagent | catalyticamidation.info |

| Phosphonic Anhydrides | T3P | None required | Excellent dehydrating agent, clean workup | vapourtec.com |

Advanced and Sustainable Synthetic Strategies

In response to the growing demand for greener and more efficient chemical processes, modern synthetic chemistry has focused on developing advanced methodologies that reduce waste, energy consumption, and reaction times.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. jocpr.com By using microwave irradiation as a heat source, reactions can be completed in minutes rather than hours, often with higher yields and purity. rasayanjournal.co.inniscair.res.in For the synthesis of N-aryl benzamides, a mixture of an acid chloride and an aniline (B41778) can be irradiated under solvent-free conditions. niscair.res.in This approach, when applied to 2-methoxybenzoyl chloride and 4-fluoroaniline, offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods by minimizing solvent use and energy consumption. niscair.res.in Studies have shown that this technique significantly reduces reaction times while providing good to excellent yields. nih.gov

| Parameter | Conventional Heating | Microwave Irradiation (MAOS) | Reference |

|---|---|---|---|

| Reaction Time | Hours (e.g., 1-12 h) | Minutes (e.g., 3-10 min) | rasayanjournal.co.inniscair.res.in |

| Energy Source | Oil bath, heating mantle | Dielectric heating via microwaves | jocpr.com |

| Solvent Use | Often requires bulk solvent | Can be performed under solvent-free conditions | niscair.res.in |

| Yield | Variable | Often higher due to reduced side reactions | nih.gov |

Catalyst-Mediated Coupling Reactions

The ideal amide synthesis involves the direct, catalytic condensation of a carboxylic acid and an amine, with water as the only byproduct. catalyticamidation.info This approach maximizes atom economy and aligns with the principles of green chemistry. Several catalytic systems have been developed to achieve this goal.

Boronic acid catalysts have shown significant promise for direct dehydrative amidation. Arylboronic acids, particularly those with electron-withdrawing groups like 3,5-bis(trifluoromethyl)phenylboronic acid, can catalyze the reaction between carboxylic acids and amines. tcichemicals.com The proposed mechanism involves the formation of a reactive acylboronate intermediate. These reactions can sometimes be performed at room temperature, although azeotropic reflux to remove water is often necessary for less reactive substrates. rsc.org

Metal-based catalysts also provide effective routes for direct amidation. Heterogeneous catalysts like niobium pentoxide (Nb₂O₅) have demonstrated high activity for the amidation of various carboxylic acids and amines, including less reactive aromatic amines. researchgate.net A key advantage of such solid catalysts is their stability and reusability. Homogeneous zirconium-based catalysts have also been developed for the scalable synthesis of amides under moderate temperatures without requiring water scavenging techniques. researchgate.net More advanced strategies include iridium-catalyzed C-H amidation, which can functionalize benzoic acids directly, representing a fundamentally different and highly innovative approach to forming aniline-type structures. ibs.re.krnih.gov

Flow Chemistry Applications in Benzamide Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and straightforward scalability. nih.govresearchgate.net Amidation reactions are well-suited for adaptation to flow systems.

A typical setup involves pumping streams of the reactants (e.g., 2-methoxybenzoic acid and 4-fluoroaniline) and a coupling reagent (like EDC) or a catalyst through a heated tube or microreactor. vapourtec.comnih.gov The short residence time within the reactor is often sufficient for complete conversion. This approach is particularly beneficial for managing exothermic reactions or handling hazardous intermediates safely. amt.uk Furthermore, solid-supported catalysts or reagents can be packed into a column (a packed-bed reactor), allowing the product stream to emerge free of the catalyst, which simplifies purification. rsc.org Recent developments include solvent-free protocols using screw reactors, which further enhance the sustainability of amide synthesis. nih.gov This technology allows for the efficient, automated, and scalable production of benzamides. researchgate.net

Regioselective and Stereoselective Synthesis of N-(4-fluorophenyl)-2-methoxybenzamide Derivatives

The synthesis of N-(4-fluorophenyl)-2-methoxybenzamide inherently involves the formation of an amide bond between a substituted aniline and a substituted benzoic acid or its activated derivative. The primary challenge in the synthesis of its derivatives lies in controlling the regioselectivity of further functionalization and, where applicable, the stereoselectivity.

Regioselective Synthesis

Regioselectivity in the synthesis of derivatives of N-(4-fluorophenyl)-2-methoxybenzamide is crucial for defining the compound's structure-activity relationship. The primary synthesis of the title compound itself is a regioselective process, typically achieved by the reaction of 4-fluoroaniline with 2-methoxybenzoyl chloride. This ensures the specific arrangement of the fluoro and methoxy (B1213986) substituents.

In the synthesis of more complex analogues, directing groups can be employed to control the position of incoming substituents. For instance, the carboxylate group of benzoic acids can act as a traceless directing group in iridium-catalyzed C-H amidation reactions, allowing for the introduction of amino groups at the meta or para positions after a tandem decarboxylation step. researchgate.net Similarly, ruthenium-catalyzed ortho-arylation of N-alkyl benzamides with boronic acids demonstrates high regioselectivity, with arylation occurring at the sterically less hindered C-H bond. rsc.org

A common strategy for synthesizing substituted benzamides is the acylation of an amine. For example, the synthesis of N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, an analogue of the title compound, was achieved by reacting 2-methoxy-4-methylbenzoic acid with 4-chloroaniline (B138754) using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents. researchgate.net This method provides a reliable way to form the amide bond between the specific carboxyl and amino groups, thus ensuring regioselectivity.

| Reactant 1 | Reactant 2 | Coupling Reagent/Catalyst | Product | Yield | Reference |

| 2-methoxy-4-methylbenzoic acid | 4-chloroaniline | DCC, HOBt | N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide | Not Specified | researchgate.net |

| Benzoic acid | p-anisidine | EDC·HCl | N-(4-methoxyphenyl)benzamide | Quantitative | nih.gov |

| 4-nitroanilines | 4-nitrobenzoyl chlorides | Not Applicable | 4-nitro-N-(4-nitrophenyl)benzamide intermediates | 65-96% | researchgate.net |

Stereoselective Synthesis

While N-(4-fluorophenyl)-2-methoxybenzamide itself is not chiral, the introduction of chiral centers or the creation of atropisomers (axial chirality) in its derivatives necessitates stereoselective synthetic methods. Atropisomeric benzamides, where rotation around the aryl-carbonyl bond is restricted, have gained attention in medicinal chemistry. nih.gov

Peptide-catalyzed enantioselective bromination of benzamides has been shown to produce atropisomeric compounds with high enantiomeric excess. nih.govchromatographyonline.com This method utilizes a simple tetrapeptide catalyst to control the stereochemical outcome of the bromination. Another approach involves the use of chiral lithium amide bases for the enantioselective deprotonation of prochiral ketones, which can be a key step in the synthesis of chiral precursors for more complex benzamide derivatives. nih.gov

For derivatives containing stereogenic centers, resolution of enantiomers can be achieved using chiral chromatography. For example, the optical isomers of α-chloro-N-phenyl propanamide were successfully resolved using a tribenzoylcellulose chiral column with ethanol (B145695) as the mobile phase. spectrabase.com

| Chiral Substrate/Precursor | Chiral Reagent/Catalyst | Product Type | Stereoselectivity (e.g., er) | Reference |

| Tertiary benzamides | Tetrapeptide catalyst | Atropisomeric brominated benzamides | up to 90:10 er | chromatographyonline.com |

| Prochiral cyclic ketones | Chiral lithium amide bases | Enantiomerically enriched silyl (B83357) enol ethers | Good to excellent ee | nih.gov |

| α-chloro-N-phenyl propanamide | Tribenzoylcellulose chiral column | Resolved enantiomers | Separation factor: 1.52 | spectrabase.com |

Isolation and Purification Methodologies in Synthetic Research

The isolation and purification of N-(4-fluorophenyl)-2-methoxybenzamide and its analogues from reaction mixtures are critical steps to obtain materials of high purity for subsequent characterization and testing. Common techniques include precipitation, recrystallization, and chromatography.

Precipitation and Recrystallization

For many N-arylbenzamides, precipitation from the crude reaction mixture followed by recrystallization is an effective purification method. In the synthesis of N-(4-fluorophenyl)benzamide, the crude product was suspended in water, and the precipitated solid was filtered off to give a high yield of the amide. nih.gov Recrystallization from a suitable solvent, such as ethyl acetate, is often employed to further purify the product. nih.gov The choice of solvent is crucial; the ideal solvent should dissolve the compound at high temperatures but have low solubility at room temperature, allowing for the formation of pure crystals upon cooling. frontiersin.org The presence of a fluorine atom can influence the crystal packing and may suppress disorder, which can be beneficial for obtaining well-defined crystals. nanobioletters.comnih.gov

Chromatographic Methods

Column chromatography is a widely used technique for the purification of benzamide derivatives, especially when dealing with complex mixtures or when isomers are present. Silica (B1680970) gel is a common stationary phase, and the eluent is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate). For instance, the purification of N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide was performed using column chromatography on silica gel. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of benzamide isomers. Reversed-phase HPLC, often using C8 or C18 columns, is a common choice. For fluorinated compounds like N-(4-fluorophenyl)-2-methoxybenzamide, specialized fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, can offer unique selectivity and improved separation of isomers. nih.govnih.gov The use of a fluorinated eluent, like trifluoroethanol, with a standard reverse-phase column can also enhance the separation of fluorinated analytes based on their fluorine content. nanobioletters.com

| Compound | Purification Method | Stationary Phase | Eluent/Mobile Phase | Reference |

| N-(4-fluorophenyl)benzamide | Precipitation | Not Applicable | Water | nih.gov |

| N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide | Column Chromatography | Silica gel (60-120 mesh) | Dichloromethane (B109758) | researchgate.net |

| IMB-0523 (N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide) | Recrystallization | Not Applicable | Ethyl acetate | nih.gov |

| Fluorinated Amphiphiles | Reversed-Phase HPLC | C8 | Trifluoroethanol/Water | nanobioletters.com |

| Fluorinated Amino Acids | HPLC | Fluorocarbon (n-C₈F₁₇) or Hydrocarbon (n-C₈H₁₇) | Trifluoroethanol/Water or Ethanol/Water |

Advanced Spectroscopic and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides data on the number and type of hydrogen atoms in a molecule. The spectrum of N-(4-fluorophenyl)-2-methoxybenzamide is characterized by distinct signals corresponding to the amide proton, the aromatic protons on both phenyl rings, and the methoxy (B1213986) group protons.

The aromatic region typically displays complex splitting patterns due to proton-proton spin coupling. The protons on the 2-methoxybenzoyl group and the 4-fluorophenyl group give rise to a series of doublets, triplets, and multiplets. The single amide proton (NH) often appears as a broad singlet, and the three protons of the methoxy group (OCH₃) characteristically present as a sharp singlet in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Spectral Data for N-(4-fluorophenyl)-2-methoxybenzamide

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~8.2 (broad s) | Singlet (broad) | NH |

| ~7.8-7.9 (dd) | Doublet of doublets | Aromatic H |

| ~7.5-7.6 (m) | Multiplet | Aromatic H |

| ~7.0-7.2 (m) | Multiplet | Aromatic H |

| ~3.9 (s) | Singlet | OCH₃ |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a generalized representation based on typical values for these structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms. The spectrum for N-(4-fluorophenyl)-2-methoxybenzamide will show distinct signals for the carbonyl carbon, the methoxy carbon, and the twelve aromatic carbons. The carbon atom attached to the fluorine will exhibit a large coupling constant (¹J C-F), appearing as a doublet, which is a key identifying feature. The carbons adjacent to it will also show smaller C-F couplings.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for N-(4-fluorophenyl)-2-methoxybenzamide

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~164 | C=O (Amide Carbonyl) |

| ~160 (d, ¹J C-F ≈ 245 Hz) | C-F |

| ~157 | C-OCH₃ |

| ~115-135 | Aromatic C-H and C-N |

| ~120-130 | Aromatic C-C (quaternary) |

| ~56 | OCH₃ |

Note: This table represents predicted values based on known substituent effects and data from analogous structures. Experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for characterizing N-(4-fluorophenyl)-2-methoxybenzamide. With 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus provides clear signals with a wide chemical shift range, making it exceptionally sensitive to the local electronic environment. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the 4-fluorophenyl ring. The chemical shift for an aromatic fluorine is typically observed in a characteristic range. For instance, the chemical shift for fluorobenzene (B45895) is -113.15 ppm relative to CFCl₃. The signal would likely be a multiplet due to coupling with the neighboring ortho- and meta-protons.

Methodologies have been developed that use ¹⁹F as the central point of analysis, employing its far-reaching couplings with ¹H and ¹³C to elucidate the structures of fluorinated compounds.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of protons within the 2-methoxybenzoyl and 4-fluorophenyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is crucial for assigning the signals of protonated aromatic carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of N-(4-fluorophenyl)-2-methoxybenzamide, which is C₁₃H₁₁FNO₂. The theoretical monoisotopic mass can be calculated and compared to the experimental value, providing definitive confirmation of the chemical formula. The use of gas chromatography coupled with HRMS (GC-HRMS) is a well-established workflow for the identification of fluorinated compounds.

Table 3: HRMS Data for N-(4-fluorophenyl)-2-methoxybenzamide

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁FNO₂ |

| Theoretical Monoisotopic Mass | 232.07735 Da |

| Expected Primary Fragment (2-methoxybenzoyl cation) | m/z 135.04408 |

In addition to confirming the molecular formula, HRMS provides insights into the molecule's structure through analysis of its fragmentation patterns. For N-(4-fluorophenyl)-2-methoxybenzamide, the most likely fragmentation pathway involves the cleavage of the amide bond, which would yield two characteristic fragment ions: the 2-methoxybenzoyl cation (m/z 135) and a fragment corresponding to the 4-fluorophenylamino group. This fragmentation data corroborates the structural information obtained from NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify volatile and thermally stable compounds within a mixture. In the analysis of N-(4-fluorophenyl)-2-methoxybenzamide, the sample would first be vaporized and introduced into the gas chromatograph. The separation would occur based on the compound's boiling point and affinity for the stationary phase of the GC column.

Following separation, the molecule would enter the mass spectrometer, where it would be ionized, typically by electron impact (EI). This ionization process would cause the molecule to fragment in a predictable and reproducible manner. The mass spectrometer would then separate these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum. This spectrum serves as a molecular "fingerprint," with the molecular ion peak confirming the compound's molecular weight and the fragmentation pattern providing structural information. For N-(4-fluorophenyl)-2-methoxybenzamide, characteristic fragments would be expected from the cleavage of the amide bond and the loss of moieties such as the methoxy group or the fluorophenyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS/ESI)

For compounds that are not sufficiently volatile or are thermally unstable for GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. N-(4-fluorophenyl)-2-methoxybenzamide would first be dissolved in a suitable solvent and separated by a high-performance liquid chromatography (HPLC) system based on its partitioning between the mobile and stationary phases.

The eluent from the LC column would then be introduced into the mass spectrometer via an interface, with Electrospray Ionization (ESI) being a common choice for this type of molecule. ESI is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. This allows for the unambiguous determination of the molecular weight of N-(4-fluorophenyl)-2-methoxybenzamide. Further structural information can be obtained by inducing fragmentation of the parent ion in the mass spectrometer (a technique known as tandem mass spectrometry or MS/MS).

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-(4-fluorophenyl)-2-methoxybenzamide, the FTIR spectrum would display characteristic absorption bands corresponding to its specific structural features. Key expected vibrational modes would include the N-H stretching vibration of the secondary amide, the C=O (amide I) stretching vibration, and the N-H bending and C-N stretching (amide II) vibrations. Additionally, C-H stretching vibrations from the aromatic rings and the methoxy group, C-O stretching of the methoxy ether, and the C-F stretching of the fluorophenyl ring would be present. The precise positions of these bands would provide insight into the molecular environment and potential hydrogen bonding.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations. In the analysis of N-(4-fluorophenyl)-2-methoxybenzamide, Raman spectroscopy would be expected to provide strong signals for the aromatic ring vibrations and the C=C bonds within those rings. It would also detect the other functional groups, such as the amide and methoxy groups, providing a comprehensive vibrational profile when used in conjunction with FTIR.

X-ray Crystallography for Crystalline Structure Determination

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of N-(4-fluorophenyl)-2-methoxybenzamide would be required. This crystal would be mounted and irradiated with a focused beam of X-rays. The resulting diffraction pattern, which arises from the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice, would be collected.

By analyzing the positions and intensities of the diffraction spots, the unit cell dimensions, crystal system, and space group can be determined. Further computational processing of the data would yield a detailed model of the crystal structure, including precise bond lengths, bond angles, and torsional angles of the N-(4-fluorophenyl)-2-methoxybenzamide molecule. This technique would also reveal intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the solid state.

Powder X-ray Diffraction (PXRD) in Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a critical analytical technique for the solid-state characterization of crystalline materials, including N-(4-fluorophenyl)-2-methoxybenzamide. It is particularly indispensable for the study of polymorphism, which is the ability of a compound to exist in two or more different crystal structures. Different polymorphs of a substance, while chemically identical, can exhibit significant variations in physical properties such as solubility, melting point, and stability.

The phenomenon of polymorphism is well-documented in the N-arylbenzamide class of compounds. For instance, detailed studies on N-(3-hydroxyphenyl)-3-methoxybenzamide have revealed the existence of at least two distinct polymorphs, one crystallizing in the orthorhombic space group Pna21 and the other in the triclinic space group P-1. mdpi.comresearchgate.net These polymorphs arise from differences in molecular conformation and the nature of their hydrogen-bonding networks, with one forming a three-dimensional net and the other forming two-dimensional layers. mdpi.com

For N-(4-fluorophenyl)-2-methoxybenzamide, PXRD would be the primary method to identify and distinguish between potential polymorphic forms. Each polymorph would produce a unique diffraction pattern, characterized by a distinct set of diffraction angles (2θ) and corresponding peak intensities. By comparing the PXRD patterns of different batches or crystallization experiments, one can determine whether a new polymorphic form has been isolated. While specific PXRD data for N-(4-fluorophenyl)-2-methoxybenzamide is not publicly detailed, the analysis would follow established methodologies, providing a fingerprint for each crystalline phase.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The crystal packing and supramolecular architecture of N-(4-fluorophenyl)-2-methoxybenzamide are governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. researchgate.net This method partitions crystal space into regions where the electron distribution of a pro-molecule dominates the electron density of the complete crystal, allowing for a detailed examination of intermolecular contacts. researchgate.net

The key intermolecular interactions expected in the crystal structure of N-(4-fluorophenyl)-2-methoxybenzamide include:

N-H···O Hydrogen Bonding: The amide group (–CONH–) is a classic hydrogen bond donor (N-H) and acceptor (C=O). It is anticipated that a primary intermolecular hydrogen bond would form between the amide hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule, creating robust chains or dimers.

H···H, H···F, and H···C Contacts: Hirshfeld surface analysis of similar fluorinated and methoxy-substituted aromatic compounds consistently shows that a large percentage of the crystal packing is composed of non-specific H···H contacts, representing van der Waals forces. nih.govnih.gov Contacts involving the fluorine atom (H···F/F···H) and carbon atoms (H···C/C···H) also make significant contributions. nih.govnih.gov

| Interaction Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~45 - 55% | Represents van der Waals forces and is typically the most dominant interaction. nih.govnih.gov |

| C···H / H···C | ~20 - 30% | Indicates the presence of weak C-H···π or other dispersive forces. nih.gov |

| O···H / H···O | ~10 - 15% | Corresponds to strong N-H···O and weaker C-H···O hydrogen bonds. researchgate.netnih.gov |

| F···H / H···F | ~5 - 10% | Highlights the role of the fluorine substituent in crystal packing. |

| Other (C···C, C···O, etc.) | ~3 - 7% | Minor contributions from other close contacts. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, causing electronic transitions from a ground state to an excited state. libretexts.org This analysis provides valuable information about the electronic structure of a compound, particularly the nature of its chromophores—the parts of a molecule that absorb light. libretexts.org

The UV-Vis spectrum of N-(4-fluorophenyl)-2-methoxybenzamide is expected to be dominated by absorptions arising from its two aromatic rings and the amide functional group, which constitute its principal chromophores. The absorption of photons promotes electrons from lower-energy molecular orbitals, such as the highest occupied molecular orbital (HOMO), to higher-energy orbitals like the lowest unoccupied molecular orbital (LUMO). scielo.org.za

The expected electronic transitions are:

π → π Transitions:* These high-energy transitions occur within the conjugated π-systems of the 4-fluorophenyl and 2-methoxyphenyl rings. They typically result in strong absorption bands in the UV region. The extent of the conjugated system influences the absorption wavelength (λmax); larger conjugated systems generally absorb at longer wavelengths. shimadzu.com

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (n), such as one from the lone pairs on the carbonyl oxygen or the nitrogen atom of the amide group, to an anti-bonding π* orbital. These transitions are typically lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions.

Substituents on the benzene (B151609) rings—the fluorine atom and the methoxy group—act as auxochromes, modifying the absorption characteristics of the primary chromophores. These groups can cause a bathochromic (red shift to longer wavelength) or hypsochromic (blue shift to shorter wavelength) effect on the λmax values. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), are often employed alongside experimental measurements to assign the observed absorption bands to specific electronic transitions. researchgate.net

| Predicted λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Assignment |

|---|---|---|

| ~220 - 250 | High | π → π* transition of the phenyl rings. up.ac.za |

| ~270 - 300 | Moderate to High | π → π* transition involving the entire conjugated system (amide and rings). up.ac.za |

| >300 | Low | n → π* transition associated with the carbonyl group of the amide. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of N-(4-fluorophenyl)-2-methoxybenzamide at the atomic level. These methods, grounded in quantum mechanics, provide a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) Applications in Electronic Structure and Properties

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of organic molecules like N-(4-fluorophenyl)-2-methoxybenzamide. researchgate.netneliti.commdpi.com This method is favored for its balance of computational cost and accuracy. DFT calculations are commonly employed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of the compound.

For a molecule such as N-(4-fluorophenyl)-2-methoxybenzamide, a typical DFT study would involve the use of a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p). mdpi.com This level of theory has been shown to provide reliable results for a wide range of organic compounds. mdpi.com

The primary outputs of such calculations include the optimized molecular structure, which reveals bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity and interactions. These properties are summarized in the table below.

| Property | Description |

| HOMO Energy | The energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital, reflecting the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is a measure of the molecule's chemical reactivity and kinetic stability. |

| Dipole Moment | A measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | The partial charges on each atom, providing insight into the distribution of electrons within the molecule and potential sites for electrostatic interactions. |

This table presents theoretical electronic properties of N-(4-fluorophenyl)-2-methoxybenzamide that can be calculated using Density Functional Theory.

Analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal regions of the molecule that are more likely to be involved in chemical reactions. For instance, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is concentrated on electron-deficient areas.

Conformational Analysis and Energy Minimization Studies

The flexibility of N-(4-fluorophenyl)-2-methoxybenzamide, primarily due to rotation around its single bonds, gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms in three-dimensional space. hakon-art.comsemanticscholar.org

Energy minimization is a key component of this analysis. hakon-art.comsemanticscholar.org Various algorithms, such as steepest descent and conjugate gradient methods, are used to find the geometry that corresponds to a minimum on the potential energy surface. hakon-art.com These calculations can be performed using molecular mechanics force fields or quantum mechanical methods.

A systematic conformational search involves rotating the molecule around its flexible bonds, such as the amide C-N bond and the bonds connecting the phenyl rings to the amide group, and then performing an energy minimization for each resulting conformation. This process generates a potential energy map that highlights the low-energy conformers. The identification of the global minimum energy conformation is crucial, as it is likely to be the most populated and biologically relevant structure.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic behavior of N-(4-fluorophenyl)-2-methoxybenzamide over time, offering insights that are not accessible from static quantum chemical calculations.

Conformational Dynamics and Stability of the Compound

MD simulations can be used to explore the conformational landscape of N-(4-fluorophenyl)-2-methoxybenzamide in a simulated environment, such as in a solvent like water or in a vacuum. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations generate a trajectory that describes how the positions and velocities of the atoms evolve over time.

Ligand-Biomolecular Interaction Dynamics (Methodological Focus)

A primary application of MD simulations in the context of medicinal chemistry is to study the interaction of a ligand, such as N-(4-fluorophenyl)-2-methoxybenzamide, with a biological target, typically a protein. nih.govnih.govresearcher.liferesearchgate.net These simulations can provide detailed insights into the binding process, the stability of the ligand-protein complex, and the specific interactions that mediate binding. nih.govnih.govresearcher.liferesearchgate.net

The general methodology for such a study involves several key steps:

System Setup: A model of the ligand-protein complex is constructed, often based on a crystal structure or a docking prediction. This complex is then placed in a simulation box filled with solvent molecules (e.g., water) and ions to mimic physiological conditions.

Force Field Selection: A suitable force field is chosen to describe the potential energy of the system. Common force fields for biomolecular simulations include AMBER, CHARMM, and GROMOS.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the target value. This equilibration phase allows the system to relax to a stable state.

Production Run: A long simulation is then run to generate a trajectory of the system's dynamics.

Analysis: The trajectory is analyzed to understand the behavior of the ligand in the binding site. This can include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex, identifying key hydrogen bonds and other non-covalent interactions, and estimating the binding free energy. researchgate.net

The table below summarizes the key analyses performed in a typical ligand-biomolecular interaction MD study.

| Analysis Type | Purpose |

| RMSD Analysis | To evaluate the conformational stability of the protein and the ligand within the binding site over the course of the simulation. researchgate.net |

| Hydrogen Bond Analysis | To identify and quantify the hydrogen bonds formed between the ligand and the protein, which are often crucial for binding affinity. |

| Interaction Energy Calculation | To estimate the strength of the non-covalent interactions (van der Waals and electrostatic) between the ligand and the protein. |

| Binding Free Energy Calculation | To provide a quantitative measure of the binding affinity, often using methods like MM/PBSA or MM/GBSA. |

This table outlines common analysis techniques used in Molecular Dynamics simulations to study ligand-biomolecular interactions.

Through these detailed simulations, researchers can gain a dynamic understanding of how N-(4-fluorophenyl)-2-methoxybenzamide interacts with its biological target, which can guide the design of more potent and selective analogs.

Molecular Docking and Virtual Screening Methodologies

Molecular docking and virtual screening are powerful computational tools for predicting the binding interactions of a ligand with a target receptor or enzyme. These methods are crucial in the early stages of drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities to Receptors/Enzymes

Molecular docking simulations are employed to predict the preferred orientation of N-(4-fluorophenyl)-2-methoxybenzamide and its analogs within the binding site of a biological target. These simulations calculate the binding affinity, often expressed as a docking score, which estimates the strength of the interaction. For instance, in studies of related benzamide (B126) derivatives, docking has been used to investigate binding to various targets, including dopamine (B1211576) D4 receptors and histone deacetylases (HDACs) nih.govnih.gov. The interactions are typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The 2-methoxy group and the 4-fluorophenyl moiety are often key pharmacophoric features that contribute significantly to the binding affinity and selectivity of these compounds.

In a study on N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a related compound, high affinity for the dopamine D4 receptor was observed, with an IC50 value of 0.057 nM nih.gov. Such studies highlight the importance of the methoxybenzamide moiety in achieving high-affinity binding. While specific docking studies solely on N-(4-fluorophenyl)-2-methoxybenzamide are not extensively detailed in the provided results, the methodologies applied to its derivatives are directly transferable. These would involve preparing the 3D structure of the ligand and the target receptor, defining the binding site, and using a scoring function to rank the predicted poses.

Scaffold-Based Virtual Screening Approaches

Scaffold-based virtual screening is a computational strategy used to identify novel compounds that share a common core structure with a known active molecule. The N-(4-fluorophenyl)-2-methoxybenzamide scaffold can be used as a query to search large chemical databases for structurally similar compounds with potentially improved biological activity or different pharmacological profiles. This approach has been successfully applied in the discovery of novel inhibitors for various targets. For example, virtual screening campaigns have been instrumental in identifying small molecule inhibitors of the PD-1/PD-L1 pathway, a critical target in cancer immunotherapy nih.gov.

The process typically involves defining the core scaffold of N-(4-fluorophenyl)-2-methoxybenzamide and then using similarity or substructure searching algorithms to filter compound libraries. The identified hits are then subjected to further computational analysis, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to prioritize them for experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Development of Predictive Models for Biological Activity

The development of a QSAR model for N-(4-fluorophenyl)-2-methoxybenzamide derivatives would involve compiling a dataset of compounds with experimentally determined biological activities against a specific target. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, can then be used to build the model.

For a series of N-(2-Aminophenyl)-Benzamide derivatives, a 3D-QSAR study using Molecular Field Analysis (MFA) generated a highly predictive model with a squared correlation coefficient (r²) of 0.927 and a cross-validated coefficient (q²) of 0.815 sphinxsai.com. Such models can elucidate the key structural features that influence the biological activity of the compounds. The predictive power of these models is assessed by their ability to accurately estimate the activity of a separate test set of compounds not used in the model's development.

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model is the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For N-(4-fluorophenyl)-2-methoxybenzamide and its analogs, a wide range of descriptors can be calculated.

Table 1: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Type | Examples | Relevance |

| Physicochemical | LogP (lipophilicity), Molecular Weight, Molar Refractivity | Influence on absorption, distribution, and membrane permeability. |

| Topological | Connectivity indices, Shape indices | Describe the size, shape, and branching of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Relate to the molecule's reactivity and ability to form intermolecular interactions. |

| Steric | Sterimol parameters, van der Waals volume | Describe the three-dimensional bulk of the molecule and its substituents. |

The selection of the most relevant descriptors is a critical step in building a robust and predictive QSAR model. Techniques such as genetic algorithms or stepwise regression are often employed to identify the subset of descriptors that best correlates with the biological activity.

Cheminformatics and In Silico Approaches in Compound Design

Cheminformatics and other in silico approaches play a pivotal role in the rational design of novel compounds based on the N-(4-fluorophenyl)-2-methoxybenzamide scaffold. These methods integrate data from various computational and experimental sources to guide the synthesis of new molecules with desired properties.

By leveraging the insights gained from molecular docking, virtual screening, and QSAR studies, medicinal chemists can make informed decisions about which structural modifications are most likely to enhance biological activity and improve pharmacokinetic profiles. For example, if a QSAR model indicates that increased lipophilicity in a certain region of the molecule is beneficial for activity, chemists can design analogs with appropriate substituents. Similarly, docking studies can reveal unoccupied pockets in the binding site of a target receptor, suggesting opportunities for introducing new functional groups to form additional favorable interactions. The synthesis of salicylamide derivatives as potent HBV inhibitors provides an example of how insights into structure-activity relationships can guide the design of new compounds nih.gov.

Preclinical Biological Activity and Mechanistic Investigations

In Vitro Cellular and Molecular Assays

In vitro assays are fundamental in preclinical research to elucidate the cellular and molecular mechanisms of a compound's action. For benzamide (B126) derivatives, these assays have been crucial in identifying potential enzymatic targets, receptor interactions, and effects on cellular pathways.

Enzyme Inhibition Assays and Kinetics

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Benzamide derivatives have been explored as inhibitors of various enzymes, including histone deacetylases (HDACs) and cholinesterases.

For instance, a study on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), a compound sharing the N-(4-fluorophenyl)-benzamide core, demonstrated potent and selective inhibition of Class I HDACs, particularly HDAC3 with an IC₅₀ value of 95.48 nM. nih.gov The inhibition of HDACs, enzymes that play a critical role in the epigenetic regulation of gene expression, can lead to antitumor effects. nih.gov

Kinetic studies are essential to understand the nature of enzyme inhibition (e.g., competitive, non-competitive). For example, in the study of tyrosinase inhibitors, the type of inhibition can be determined by observing the shift in IC₅₀ values in the presence of varying substrate concentrations. nih.gov An increase in the IC₅₀ value with higher substrate concentrations suggests competitive inhibition. nih.gov While specific kinetic data for N-(4-fluorophenyl)-2-methoxybenzamide is not available, such assays would be critical in defining its enzymatic inhibitory profile.

Table 1: Enzyme Inhibition Data for a Structurally Related Benzamide Derivative

| Compound | Target Enzyme | IC₅₀ | Source |

|---|---|---|---|

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 | 95.48 nM | nih.gov |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC1 | >1000 nM | nih.gov |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC2 | >1000 nM | nih.gov |

Receptor Binding Studies and Selectivity Profiling (e.g., Sigma-2 receptor)

Receptor binding assays are used to determine the affinity and selectivity of a compound for various receptors. The sigma-2 receptor is of particular interest in cancer research as it is often overexpressed in tumor cells. nih.gov

Derivatives of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide have been studied for their affinity to dopamine (B1211576) D₄ and other receptors. nih.gov These studies revealed that modifications to the benzamide structure can significantly impact receptor affinity and selectivity. nih.gov

While direct binding data for N-(4-fluorophenyl)-2-methoxybenzamide at the sigma-2 receptor is not published, a novel bivalent ligand, MAM03055A, which contains a 4-fluorophenylpiperazinyl group, exhibited a high affinity and strong preference for sigma-2 receptors (Kᵢ = 55.9 nM) over sigma-1 receptors (Kᵢ = 3,371 nM). nih.gov This highlights the potential for fluorophenyl-containing structures to interact with the sigma-2 receptor.

Table 2: Receptor Binding Affinity of a Sigma-2 Receptor Ligand with a Fluorophenyl Moiety

| Compound | Receptor | Kᵢ (nM) | Source |

|---|---|---|---|

| MAM03055A | Sigma-2 | 55.9 | nih.gov |

| MAM03055A | Sigma-1 | 3,371 | nih.gov |

Cell-Based Assays for Pathway Modulation (e.g., Cell Cycle, Apoptosis Induction)

Cell-based assays are critical for understanding how a compound affects cellular processes like proliferation, cell cycle, and apoptosis (programmed cell death).

A number of benzamide derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells. For example, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) was shown to induce G2/M phase arrest and promote apoptosis in HepG2 liver cancer cells. nih.gov The pro-apoptotic effect was dose-dependent, with increasing concentrations of FNA leading to a higher percentage of apoptotic cells. nih.gov

Another related compound, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c), induced G2/M phase arrest and apoptosis in breast cancer cells. nih.gov Similarly, a resveratrol (B1683913) analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, also caused G2/M phase cell cycle arrest and apoptosis in cervical cancer cells. colab.ws These findings suggest that the benzamide scaffold, particularly when substituted with a fluorophenyl group, may have the potential to modulate these critical cellular pathways.

Table 3: Effects of Structurally Related Compounds on Cell Cycle and Apoptosis

| Compound | Cell Line | Effect | Source |

|---|---|---|---|

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 | G2/M phase arrest, Apoptosis induction | nih.gov |

| N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c) | Breast Cancer Cells | G2/M phase arrest, Apoptosis induction | nih.gov |

| N-(4-methoxyphenyl)-3,5-dimethoxybenzamide | HeLa | G2/M phase arrest, Apoptosis induction | colab.ws |

Target Identification Techniques (e.g., Affinity Chromatography, Proteomics)

Identifying the direct molecular targets of a compound is a crucial step in understanding its mechanism of action. Chemical proteomics, which often utilizes affinity chromatography coupled with mass spectrometry, is a powerful tool for this purpose.

In this approach, the compound of interest is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry. This technique has been successfully used to identify the targets of various drugs.

For example, differential affinity chromatography was used to identify common binding proteins of a broad-range antimicrobial peptide. nih.gov This involved comparing the proteins that bound to the active peptide versus an inactive analog. While no specific target identification studies have been published for N-(4-fluorophenyl)-2-methoxybenzamide, this methodology would be a key step in its preclinical investigation.

Preclinical in vivo Mechanistic Efficacy Research

In vivo studies in animal models are essential to validate the in vitro findings and to assess the efficacy of a compound in a whole organism.

Selection of Mechanistic Animal Models

The choice of an appropriate animal model is critical for obtaining relevant and translatable results. For anticancer drug development, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used.

For instance, a xenograft model using HepG2 cells was employed to evaluate the in vivo antitumor activity of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA). nih.gov The study showed that FNA could inhibit tumor growth, providing in vivo evidence for its anticancer potential. nih.gov The selection of the animal model depends on the specific cancer type and the biological question being addressed. For compounds with potential immunomodulatory effects, syngeneic models with an intact immune system might be more appropriate. nih.gov

Pharmacodynamic Marker Analysis in Preclinical Settings

In preclinical evaluations, derivatives of N-(4-fluorophenyl)-2-methoxybenzamide have been investigated for their effects on specific pharmacodynamic markers, particularly in the context of cancer research. For instance, the synthesized molecule N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) has demonstrated potent and selective inhibitory activity against Class I histone deacetylases (HDACs), with a particularly strong effect on HDAC3 (IC50: 95.48 nM). nih.gov In vivo studies using a HepG2 xenograft model showed that FNA could inhibit tumor growth by 48.89%. nih.gov This anti-tumor activity is linked to the promotion of apoptosis and G2/M phase cell cycle arrest. nih.gov Furthermore, at a concentration of 0.5 μM, FNA was found to enhance the anticancer effects of other agents like taxol and camptothecin. nih.gov

Another derivative, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, known as (S)-17b, has also shown potent inhibitory activity against human class I HDAC isoforms. nih.gov In the human myelodysplastic syndrome (SKM-1) cell line, (S)-17b was observed to significantly increase the intracellular levels of acetyl-histone H3 and p21. nih.gov This modulation of key proteins led to G1 cell cycle arrest and the induction of apoptosis. nih.gov

Elucidation of Molecular Mechanisms of Action

Investigation of Protein-Ligand Interactions

The interaction between benzamide-based compounds and their protein targets is crucial for their mechanism of action. Studies on related compounds have provided insights into these interactions. For example, in the context of Rho-associated kinase-1 (ROCK1) inhibition, N-ethyl-4-(pyridin-4-yl)benzamide derivatives have been shown to form critical hydrogen bond interactions. nih.gov Specifically, one derivative formed a hydrogen bond with M156 in the hinge loop and another with the catalytic lysine (B10760008) K105. nih.gov Another compound in the series, C25, demonstrated a hydrogen bond interaction between its carbonyl group and the backbone nitrogen atom of R84. nih.gov Conversely, the least active compound in the studied series, C22, lacked these key hydrogen bond interactions with K105 and M156 in molecular dynamics simulations, highlighting the importance of these specific interactions for biological activity. nih.gov

In a different context, the study of polyfluorophenyl-modified ligands interacting with RNA aptamers like Spinach2 and Broccoli has revealed that these ligands can induce a local structural rearrangement. nih.gov This rearrangement, which occurs over an extended period, leads to an increase in ligand affinity. nih.gov The proposed mechanism involves an initial disruption of the ligand-binding pocket entrance, followed by a transition to a more defined structure. nih.gov This process is thought to be driven by an interaction between a gateway adenine (B156593) and a nearby 2'OH group. nih.gov

Modulation of Specific Cellular Pathways

Derivatives of N-(4-fluorophenyl)-2-methoxybenzamide have been shown to modulate specific cellular pathways, primarily in the context of cancer. The overexpression of HDACs in tumor cells leads to increased deacetylation of histones, resulting in a condensed chromatin structure that represses the expression of tumor suppressor genes. nih.gov By inhibiting HDACs, benzamide derivatives can restore the acetylation of histones and other proteins, thereby influencing gene expression and cellular processes.

The compound FNA, a potent HDAC3 inhibitor, has been shown to induce apoptosis and cause G2/M phase arrest in HepG2 cancer cells. nih.gov Similarly, the derivative (S)-17b effectively induces G1 cell cycle arrest and apoptosis in the SKM-1 cell line by increasing the levels of acetyl-histone H3 and the cell cycle inhibitor p21. nih.gov In the context of cardiovascular disease, hyperactivity of ROCK1 can lead to the phosphorylation of protein kinase C (PKC), inducing vascular smooth muscle cell contraction. nih.gov Inhibition of ROCK1 by benzamide-based compounds represents a therapeutic strategy to counteract this pathway. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Impact of Substituent Modifications on Biological Profiles

The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies have provided valuable insights into optimizing the potency and selectivity of these compounds.

For instance, the introduction of a fluorine atom onto the benzamide scaffold has been a key strategy in developing selective HDAC inhibitors. nih.gov The synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) resulted in a compound with potent and selective activity against class I HDACs, particularly HDAC3. nih.gov This highlights the significant impact of the fluorine substitution on the biological profile of the molecule.

In the development of ROCK1 inhibitors based on an N-ethyl-4-(pyridin-4-yl)benzamide scaffold, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the SAR. nih.gov These studies generated contour maps that revealed favorable and unfavorable regions for substituent modifications, guiding the design of new compounds with potentially higher predictive activity. nih.gov

The interaction of polyfluorophenyl-modified ligands with RNA aptamers has also demonstrated the importance of substituent modifications. nih.gov The presence of multiple fluorine atoms on a benzene (B151609) ring appended to the imido nitrogen of the core ligand was found to be a requirement for inducing a local structural rearrangement and a slow increase in ligand affinity. nih.gov

Conformational Requirements for Biological Potency

The three-dimensional conformation of a molecule is critical for its ability to bind to its biological target and exert its effect. For benzamide-based inhibitors, specific conformational arrangements are necessary for potent activity.

In the case of ROCK1 inhibitors, molecular docking and dynamics simulations have shown that the ability of a compound to maintain key hydrogen bond interactions within the active site is essential. nih.gov For example, the stable H-bond interactions with M156 and K105 were found to be crucial for the activity of the more potent inhibitors. nih.gov The loss of these interactions in less active compounds underscores the importance of a specific binding conformation. nih.gov

The study of polyfluorophenyl ligands and RNA aptamers also points to the significance of conformational changes. nih.gov The initial interaction of the ligand is proposed to cause a structural disturbance, which then allows for a conformational transition to a more stable and higher-affinity binding state. nih.gov This suggests that the ability of a ligand to induce or adapt to specific conformational changes in its target can be a key determinant of its biological potency.

Chemical Modification and Derivatization Strategies

Synthesis of Substituted Analogues of N-(4-fluorophenyl)-2-methoxybenzamide

The 4-fluorophenyl group is a common starting point for modification, with researchers exploring the impact of altering the position and nature of the substituents on this ring. The electronic and steric properties of this moiety are critical for its interaction with biological targets.

Systematic modifications often involve the introduction of different halogen atoms or other functional groups at various positions on the phenyl ring. For instance, the synthesis of analogues with chloro, bromo, or trifluoromethyl groups in place of or in addition to the fluorine atom can significantly alter the electronic distribution and lipophilicity of the molecule. The position of the fluorine atom has also been varied to understand the spatial requirements for biological activity.

Detailed research findings have shown that even minor changes to the fluorophenyl ring can have a profound impact on biological activity. For example, in related N-phenylbenzamide series, the introduction of additional substituents on the phenyl ring has been shown to modulate potency and selectivity against various biological targets nih.gov.

| Modification | Rationale | Potential Impact |

|---|---|---|

| Positional Isomers of Fluorine | To probe the spatial requirements of the binding pocket. | Alteration in binding affinity and selectivity. |

| Substitution with other Halogens (Cl, Br) | To modify lipophilicity and electronic properties. | Changes in cell permeability and metabolic stability. |

| Introduction of Electron-donating/withdrawing groups | To modulate the pKa and electronic nature of the ring. | Influence on target interaction and pharmacokinetic profile. |

Strategies for altering this moiety include:

Modification of the Methoxy (B1213986) Group: The methoxy group can be replaced with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) to probe for steric tolerance in the binding site. It can also be substituted with a hydroxyl group to introduce a hydrogen bond donor, or other functional groups to alter electronic properties.

Positional Isomerism: Moving the methoxy group to the meta- or para-positions of the benzoyl ring can provide insights into the required geometry for biological activity.

Ring Substitution: Introduction of additional substituents on the benzoyl ring, such as halogens, alkyl, or nitro groups, can further modulate the electronic and steric profile of this part of the molecule.

Research on related 2-methoxybenzamide derivatives has demonstrated that such modifications can significantly impact their inhibitory activity against various enzymes and receptors nih.gov.

| Modification | Rationale | Potential Impact |

|---|---|---|

| Alkoxy Group Variation | To investigate steric and lipophilic requirements. | Changes in binding affinity and solubility. |

| Positional Isomers of Methoxy Group | To explore the optimal substitution pattern for activity. | Alteration in molecular conformation and target interaction. |

| Additional Ring Substituents | To fine-tune electronic and steric properties. | Modulation of potency and selectivity. |

The amide bond is a central feature of the N-(4-fluorophenyl)-2-methoxybenzamide scaffold, contributing to its structural rigidity and hydrogen bonding capacity. However, amide bonds can be susceptible to enzymatic cleavage, which can limit the oral bioavailability and in vivo stability of a drug candidate. Therefore, medicinal chemists often explore variations at the amide linkage to improve pharmacokinetic properties while maintaining or improving biological activity.

Common strategies include the synthesis of:

N-Alkylated Amides: Introduction of a small alkyl group (e.g., methyl) on the amide nitrogen can prevent the formation of intermolecular hydrogen bonds and may increase membrane permeability.

Retro-amides: Reversing the amide bond (i.e., -NH-CO- to -CO-NH-) can significantly alter the hydrogen bonding pattern and metabolic stability drughunter.com.

Thioamides: Replacing the carbonyl oxygen with a sulfur atom to form a thioamide can change the electronic properties and hydrogen-bonding capabilities of the linkage.

These modifications can lead to analogues with improved metabolic stability and altered conformational preferences, which can translate to enhanced biological activity and a more favorable pharmacokinetic profile.

Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical series with improved properties while retaining the desired biological activity.

Scaffold hopping aims to replace the core structure (scaffold) of a molecule with a chemically different one that maintains a similar three-dimensional arrangement of the key functional groups required for biological activity uniroma1.ituniroma1.itchemrxiv.orgnih.gov. This can lead to compounds with completely different intellectual property, improved physicochemical properties, and better ADME (absorption, distribution, metabolism, and excretion) profiles. For a molecule like N-(4-fluorophenyl)-2-methoxybenzamide, a scaffold hopping approach might involve replacing the central benzamide (B126) core with other heterocyclic systems that can spatially orient the fluorophenyl and methoxybenzoyl moieties in a similar fashion.

Bioisosteric replacement involves substituting an atom or a group of atoms with another that has similar physical and chemical properties, leading to a molecule that retains the same type of biological activity drughunter.comcambridgemedchemconsulting.com. This is a more conservative approach than scaffold hopping and is often used to fine-tune the properties of a lead compound.

For N-(4-fluorophenyl)-2-methoxybenzamide, bioisosteric replacements could be applied to various parts of the molecule:

Fluorophenyl Moiety: The phenyl ring could be replaced by other aromatic heterocycles like pyridine or thiophene to modulate properties such as solubility and metabolism.

Methoxy Group: The methoxy group could be replaced with bioisosteres such as a hydroxyl group or a fluorine atom to alter hydrogen bonding potential and metabolic stability.

Amide Linkage: The amide bond is a common target for bioisosteric replacement to improve metabolic stability. Common amide bioisosteres include 1,2,3-triazoles, oxadiazoles, and fluoroalkenes drughunter.comnih.govresearchgate.netsci-hub.se.

| Original Moiety | Bioisosteric Replacement | Rationale |

|---|---|---|

| Phenyl Ring | Pyridyl, Thienyl | Improve solubility, alter metabolic profile, new IP. |

| -OCH3 | -OH, -F, -CH3 | Modulate hydrogen bonding, lipophilicity, and metabolism. |

| -CO-NH- | 1,2,3-Triazole, Oxadiazole | Enhance metabolic stability against amidases. |

Preparation of Advanced Probes for Research (e.g., Radiolabeled Analogues, Fluorescent Probes)

To study the in vivo behavior, target engagement, and mechanism of action of N-(4-fluorophenyl)-2-methoxybenzamide and its analogues, the preparation of advanced research probes such as radiolabeled and fluorescent analogues is crucial.

Radiolabeled Analogues: Radiolabeling allows for non-invasive in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) to visualize the distribution and target binding of the compound in living organisms gnu.ac.krnih.gov. For N-(4-fluorophenyl)-2-methoxybenzamide, radiolabeling could be achieved by incorporating a positron-emitting (e.g., ¹⁸F, ¹¹C) or gamma-emitting (e.g., ¹²³I, ⁹⁹ᵐTc) radionuclide. The fluorine atom on the phenyl ring makes it a prime candidate for ¹⁸F-labeling via nucleophilic substitution of a suitable precursor (e.g., a nitro or trimethylammonium leaving group). Alternatively, radioiodination could be performed on an activated position of either aromatic ring gnu.ac.kr.

Fluorescent Probes: Fluorescent probes are valuable tools for in vitro studies, such as fluorescence microscopy and flow cytometry, to visualize the subcellular localization and interaction of the compound with its biological target nih.govnih.gov. A fluorescent probe based on N-(4-fluorophenyl)-2-methoxybenzamide could be synthesized by attaching a fluorophore (e.g., fluorescein, rhodamine, or a coumarin derivative) to a position on the molecule that does not interfere with its biological activity. This is often achieved by introducing a linker arm to spatially separate the fluorophore from the core scaffold.

Polymer-Supported Synthesis and Combinatorial Chemistry Approaches

Polymer-supported synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of compounds for high-throughput screening nih.govunibo.itnih.govub.edunih.govfrontiersin.orgspringernature.com. These approaches can be applied to the N-(4-fluorophenyl)-2-methoxybenzamide scaffold to efficiently explore the SAR of a large number of analogues.

In a polymer-supported synthesis approach, one of the starting materials is attached to a solid support (e.g., a resin bead). The subsequent reaction steps are carried out on the solid phase, and excess reagents and byproducts are easily removed by washing. This simplifies the purification process and allows for the automation of the synthesis. For the synthesis of N-(4-fluorophenyl)-2-methoxybenzamide analogues, either the 2-methoxybenzoic acid or the 4-fluoroaniline (B128567) component could be attached to the solid support.

Combinatorial chemistry involves the systematic and repetitive covalent connection of a set of different "building blocks" to each other in all possible combinations to generate a large library of compounds nih.gov. Using a split-and-pool strategy on a solid support, a vast number of N-(4-fluorophenyl)-2-methoxybenzamide analogues can be synthesized simultaneously. For example, a library could be generated by reacting a set of substituted 2-methoxybenzoic acids with a diverse collection of substituted anilines, leading to a large matrix of products for biological evaluation.

These high-throughput synthesis methods, coupled with efficient screening assays, can significantly accelerate the drug discovery process by rapidly identifying lead compounds with improved properties from a large and diverse chemical space.

Advanced Research Methodologies and Techniques

High-Throughput Screening (HTS) in Compound Discovery